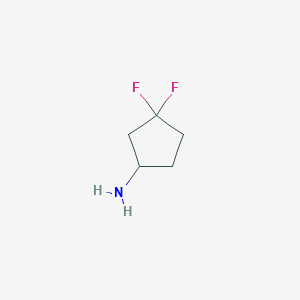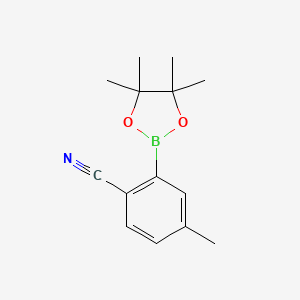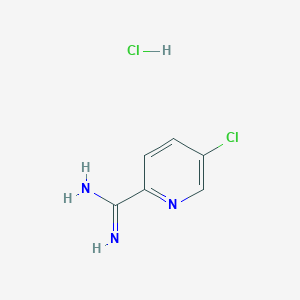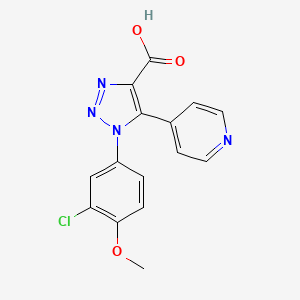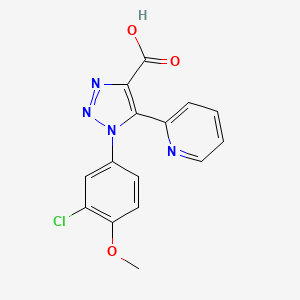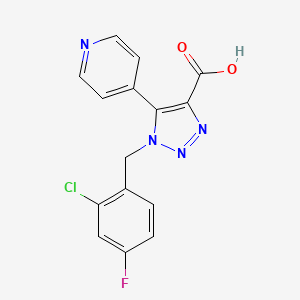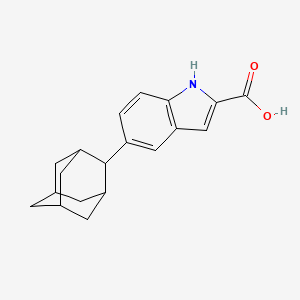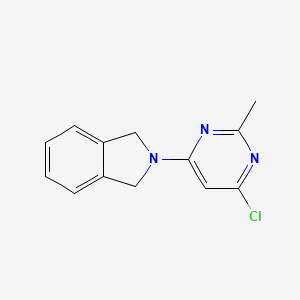
2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline
Overview
Description
The compound “2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline” is a complex organic molecule that contains a pyrimidine ring and an isoindoline ring. The pyrimidine ring is substituted with a chlorine atom and a methyl group, and it’s connected to the isoindoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and isoindoline rings. The chlorine and methyl substituents on the pyrimidine ring would likely influence the chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar, while the methyl group might increase its hydrophobicity .Scientific Research Applications
Antiproliferative Activity : Novel derivatives of isoindoline, including N-phenyl-1-iminoisoindoline, demonstrated antiproliferative activity in vitro, with some compounds showing a strong non-specific effect on all cell lines and others exhibiting selective effects on specific cell lines (Sović et al., 2011).
Crystal and Molecular Structures : Studies on isomeric compounds similar to 2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline have explored their crystal and molecular structures, with a focus on conformational differences and hydrogen-bonding interactions in their crystal structures (Odell et al., 2007).
Chemical Reaction Chemistry with Metals : The sterically crowded isoindoline pincer ligand exhibits different reaction chemistry with various metal ions, including Cd2+, Zn2+, and Pd2+, demonstrating diverse ligand coordination modes dependent on the choice of metal ion (Dietrich et al., 2005).
Biocorrosion Inhibition : 2-Aminopyrimidine derivatives, closely related to 2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline, show biocidal activity and corrosion inhibitor activity, reducing biocorrosion of steel by specific bacterial strains (Onat et al., 2016).
Coordination Chemistry with CdII and ZnII : Studies on isoindoline ligands with Cd2+ and Zn2+ reveal the formation of octahedrally coordinated complexes, demonstrating the significance of ligand structure in metal coordination chemistry (Wicholas et al., 2006).
Tyrosinase Inhibitory Activity : A series of isoindoline derivatives, including 2-((pyridinylamino)methyl)isoindoline-1,3-dione, have been studied for their tyrosinase inhibitory activity, with some showing higher activity than the positive control arbutin (Then et al., 2018).
Photophysical Properties and Computational Investigations : Tricarbonylrhenium(I) derivatives of 2-(4-methylpyridin-2-yl)benzo[d]-X-azole have been explored for their photophysical properties through experimental and computational studies, demonstrating the impact of organic ligands on the optical properties of complexes (Albertino et al., 2007).
Future Directions
properties
IUPAC Name |
2-(6-chloro-2-methylpyrimidin-4-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIXVPFQXEZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



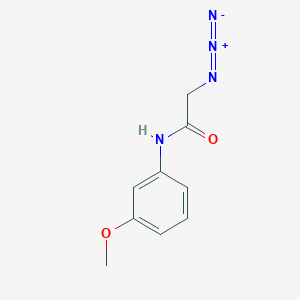
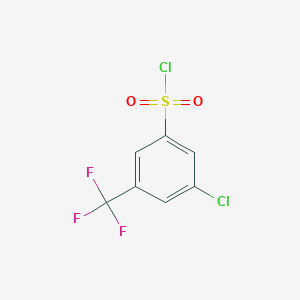
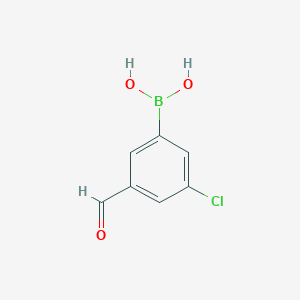
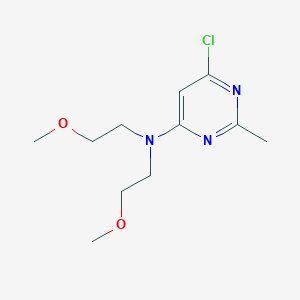
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

